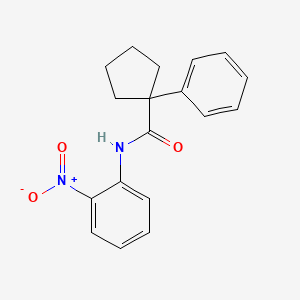

N-(2-Nitrophenyl)(phenylcyclopentyl)formamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(2-Nitrophenyl)(phenylcyclopentyl)formamide” is a compound that contains a formamide group (NHCO-) attached to a phenylcyclopentyl group and a 2-nitrophenyl group . The presence of the nitro group (-NO2) and the formamide group could suggest potential reactivity.

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the formamide group attached to the phenylcyclopentyl and 2-nitrophenyl groups. The exact structure would need to be determined by techniques such as NMR or X-ray crystallography .Chemical Reactions Analysis

The nitro group is a strong electron-withdrawing group, which could make the compound susceptible to nucleophilic attack. The formamide group could potentially undergo hydrolysis under acidic or basic conditions to yield a carboxylic acid and an amine .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of the nitro group could contribute to its reactivity. The formamide group could influence its solubility and potentially make it capable of forming hydrogen bonds .Scientific Research Applications

Synthesis and Chemical Properties

- Synthesis of Derivatives : Research includes the synthesis of formamide derivatives starting from compounds like 2-(2-nitrophenyl)acetonitrile, demonstrating the versatility of nitrophenyl formamides in chemical synthesis. These studies often focus on exploring new chemical pathways and understanding the properties of novel compounds (Li Yuan-xiang, 2011).

- Catalysis and Reactions : Studies have shown the application of formamide in catalysis, such as the Ni-mediated generation of a "cyano" unit from formamide and its catalytic applications in various reactions. This highlights the role of formamide derivatives in facilitating or enhancing chemical reactions (Luo Yang et al., 2019).

Environmental and Biological Applications

- Chemosensors : N-nitrophenyl formamides have been developed as chemosensors for cyanide in aqueous environments, leveraging the strong affinity of cyanide toward the acyl carbonyl carbon. This application is crucial for monitoring cyanide concentrations in environmental samples (Yue Sun et al., 2009).

Innovative Materials and Techniques

- Material Synthesis : Formamide derivatives have been utilized in the synthesis of innovative materials, such as silicon nanowire bridges in microtrenches. These materials are significant for advancing technology in electronics and nanodevices (R. He et al., 2005).

Green Chemistry

- Green Solvent : The synthesis of N-formylmorpholine from morpholine and formic acid under optimized conditions presents an example of formamide derivatives being used as green solvents in the synthesis of organic compounds. This application underscores the importance of sustainable and environmentally friendly chemical practices (N. Ghasemi, 2018).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures have been found to inhibit key enzymes involved in various biological processes . For instance, compounds based on a (2-nitrophenyl)methanol scaffold have been shown to inhibit PqsD, a key enzyme of signal molecule biosynthesis in the cell-to-cell communication of Pseudomonas aeruginosa .

Mode of Action

It can be inferred from related compounds that it may interact with its targets to inhibit their function . This interaction could lead to changes in the biochemical pathways that these targets are involved in, potentially leading to various downstream effects.

Biochemical Pathways

Related compounds have been shown to affect the biosynthesis of signal molecules in pseudomonas aeruginosa . This suggests that N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide could potentially influence similar pathways, leading to downstream effects on cellular communication and function.

Pharmacokinetics

Related compounds have been shown to have favorable adme properties, which contribute to their bioavailability and efficacy .

Result of Action

Based on the potential inhibition of key enzymes, it can be inferred that this compound could have significant effects on cellular function and communication .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide. For instance, the use of urease inhibitors, such as N-(2-Nitrophenyl) phosphoric triamide (2-NPT), has been shown to reduce ammonia emissions from cattle urine applied to pasture soil, suggesting that environmental conditions can influence the effectiveness of these compounds .

properties

IUPAC Name |

N-(2-nitrophenyl)-1-phenylcyclopentane-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c21-17(19-15-10-4-5-11-16(15)20(22)23)18(12-6-7-13-18)14-8-2-1-3-9-14/h1-5,8-11H,6-7,12-13H2,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNSUPRMNJNRQF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C2=CC=CC=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2861848.png)

![N-(4-chlorophenethyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2861849.png)

![4-(1,3-Dimethylbutyl)pyrimido[1,2-a][1,3]benzimidazol-2-amine](/img/structure/B2861850.png)

![3-[5-(2-Chlorophenyl)-2-furyl]acrylic acid](/img/structure/B2861851.png)

![2-(2,5-dioxopyrrolidin-1-yl)-N-[3-[[2-(2,5-dioxopyrrolidin-1-yl)acetyl]amino]phenyl]acetamide](/img/structure/B2861853.png)

![Cyclopropyl-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2861855.png)

![6-Fluoro-4-[(4-fluorophenyl)sulfonyl]-3-(piperidin-1-ylcarbonyl)quinoline](/img/structure/B2861857.png)

![4,7-Dimethyl-2-[(2-methylphenyl)methyl]-6-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2861858.png)

![2-[3-(4-Fluorophenyl)-7,9-dimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h]purinyl]acetamide](/img/structure/B2861861.png)

![3-methyl-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)isoxazole-5-carboxamide](/img/structure/B2861864.png)

![methyl 4-[({[5-(2-chlorophenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2861869.png)